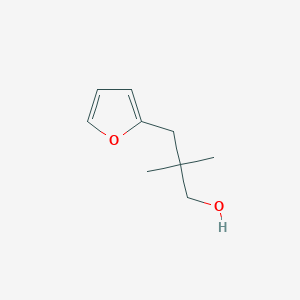
3-(Furan-2-yl)-2,2-dimethylpropan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Furan-2-yl)-2,2-dimethylpropan-1-ol is an organic compound that features a furan ring attached to a propanol backbone The furan ring is a five-membered aromatic ring containing one oxygen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Furan-2-yl)-2,2-dimethylpropan-1-ol can be achieved through several methods. One common approach involves the reaction of furan with a suitable alkylating agent under acidic or basic conditions. For example, the reaction of furan with 2,2-dimethylpropan-1-ol in the presence of a strong acid like sulfuric acid can yield the desired product.
Another method involves the use of Grignard reagents. In this approach, a furan derivative is reacted with a Grignard reagent such as methylmagnesium bromide, followed by hydrolysis to obtain this compound.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalytic processes using metal catalysts such as palladium or nickel can be employed to facilitate the reaction and improve efficiency. Additionally, solvent-free or green chemistry approaches may be explored to minimize environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Furan-2-yl)-2,2-dimethylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The furan ring can be reduced to a tetrahydrofuran ring under hydrogenation conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is commonly employed.
Substitution: Electrophiles like bromine (Br₂) or nitronium ion (NO₂⁺) can be used under controlled conditions.
Major Products Formed
Oxidation: Formation of 3-(Furan-2-yl)-2,2-dimethylpropanal or 3-(Furan-2-yl)-2,2-dimethylpropanone.
Reduction: Formation of 3-(Tetrahydrofuran-2-yl)-2,2-dimethylpropan-1-ol.
Substitution: Formation of various substituted furan derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
3-(Furan-2-yl)-2,2-dimethylpropan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the production of polymers, resins, and other materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-(Furan-2-yl)-2,2-dimethylpropan-1-ol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the hydroxyl group can form hydrogen bonds, contributing to its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Furan-2-yl)propenoic acid: Another furan derivative with a carboxylic acid group.
2,5-Furandicarboxylic acid: A furan derivative with two carboxylic acid groups, used as a monomer in polymer production.
Furfural: A furan derivative with an aldehyde group, widely used in the chemical industry.
Uniqueness
3-(Furan-2-yl)-2,2-dimethylpropan-1-ol is unique due to its combination of a furan ring and a tertiary alcohol group This structure imparts specific reactivity and properties that differentiate it from other furan derivatives
Eigenschaften
Molekularformel |
C9H14O2 |
|---|---|
Molekulargewicht |
154.21 g/mol |
IUPAC-Name |
3-(furan-2-yl)-2,2-dimethylpropan-1-ol |
InChI |
InChI=1S/C9H14O2/c1-9(2,7-10)6-8-4-3-5-11-8/h3-5,10H,6-7H2,1-2H3 |
InChI-Schlüssel |
GQRMHGLBFSQZLK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CC1=CC=CO1)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


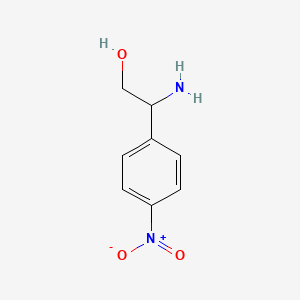
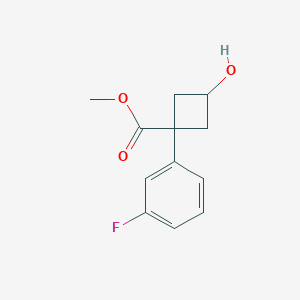
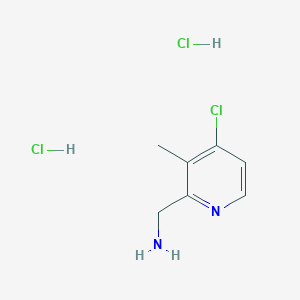
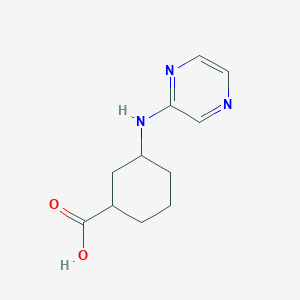
amino}-2-(hydroxymethyl)propanoic acid](/img/structure/B13552864.png)

![Ethyl2-[1-(4-methoxyphenyl)ethenyl]pent-4-enoate](/img/structure/B13552879.png)
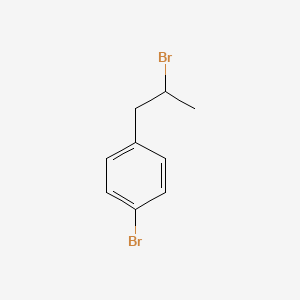
![4-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine dihydrochloride](/img/structure/B13552890.png)
![9-Oxa-5-azaspiro[3.6]decan-6-one](/img/structure/B13552909.png)

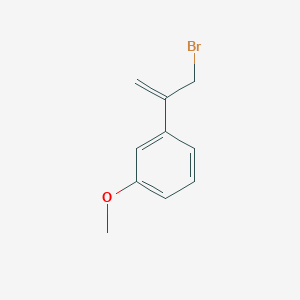
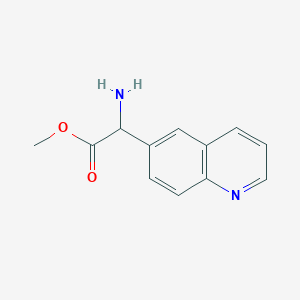
![tert-butyl N-[(3S,4R)-4-hydroxy-2-oxooxolan-3-yl]carbamate](/img/structure/B13552922.png)
